2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a variety of therapeutic targets .
Mode of Action
Imidazole derivatives are known for their diverse bioactivities due to their special structural features and electron-rich environment .
Biochemical Pathways
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry due to their broad spectrum of bioactivities .
Result of Action
Imidazole derivatives are known for their diverse range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid. For instance, temperature and humidity have been shown to affect the proton conductive properties of certain imidazole-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by methylation and carboxylation steps. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with formic acid to form benzimidazole.
Methylation: The benzimidazole is then methylated using methylamine under controlled conditions.
Carboxylation: Finally, the methylated product undergoes carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and solvents are carefully selected to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Aminobenzimidazole: Similar in structure but with an amino group instead of a methylamino group.
5-Carboxybenzimidazole: Features a carboxylic acid group but lacks the methylamino substitution.
Uniqueness
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-(methylamino)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-10-9-11-6-3-2-5(8(13)14)4-7(6)12-9/h2-4H,1H3,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFNUKQFCVIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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